molecular formula C8H14Cl2N6O2Zn B7881885 zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride CAS No. 84304-17-6

zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride

Cat. No.: B7881885
CAS No.: 84304-17-6
M. Wt: 362.5 g/mol
InChI Key: SDBNHMFCQJHUNL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride” is a compound that involves zinc, 2-amino-3-methyl-4H-imidazol-5-one, and dichloride . Imidazol-4-ones, which include 2-amino-3-methyl-4H-imidazol-5-one, are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .


Synthesis Analysis

Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . For instance, Xie et al. reported a one-pot oxidative condensation of ketones and amidines. Here, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones, including spiroimidazol-4-ones .


Molecular Structure Analysis

Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group. There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .


Chemical Reactions Analysis

The synthesis of imidazol-4-ones often involves the formation of bonds during the formation of the imidazole. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Future Directions

Imidazol-4-ones are an important heterocycle utilized for a large range of applications. Despite being found in a vast assortment of fields, there is still progress needed in the field, particularly in the preparative methods of imidazol-4-ones .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride' involves the reaction of 2-amino-3-methyl-4H-imidazol-5-one with zinc chloride followed by the addition of hydrochloric acid to form the final product.", "Starting Materials": [ "2-amino-3-methyl-4H-imidazol-5-one", "zinc chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-methyl-4H-imidazol-5-one in a suitable solvent such as ethanol or methanol.", "Step 2: Add zinc chloride to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent to remove any impurities.", "Step 4: Dissolve the precipitate in hydrochloric acid and stir for several hours at room temperature.", "Step 5: Filter the resulting precipitate and wash with a suitable solvent to remove any impurities.", "Step 6: Dry the final product under vacuum to obtain 'zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride'." ] }

CAS No.

84304-17-6

Molecular Formula

C8H14Cl2N6O2Zn

Molecular Weight

362.5 g/mol

IUPAC Name

zinc;2-imino-1-methylimidazolidin-4-one;dichloride

InChI

InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2

InChI Key

SDBNHMFCQJHUNL-UHFFFAOYSA-L

SMILES

CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2]

Canonical SMILES

CN1CC(=O)NC1=N.CN1CC(=O)NC1=N.[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.